Stereospecific Inhibition: d-threo-PDMP as the Sole Active Enantiomer Among Four PDMP Isomers
Among the four possible stereoisomers of PDMP (D-threo, L-threo, D-erythro, L-erythro), only the D-threo (1R,2R) enantiomer inhibits glucosylceramide synthase activity [1]. In direct comparative enzyme assays, D-threo-PDMP inhibited GlcCer synthase with an IC50 of 5 µM, whereas the L-threo, D-erythro, and L-erythro isomers demonstrated no detectable inhibitory activity [1]. This stereochemical requirement is absolute: procurement of any alternative PDMP stereoisomer or racemic mixture will fail to achieve GCS inhibition proportional to the D-threo content.
| Evidence Dimension | Glucosylceramide synthase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 5 µM (active inhibition) |
| Comparator Or Baseline | L-threo-PDMP, D-erythro-PDMP, L-erythro-PDMP |
| Quantified Difference | No detectable inhibition for any non-D-threo isomer |
| Conditions | In vitro enzyme assay measuring UDP-glucose:N-acylsphingosine glucosyltransferase activity |
Why This Matters
Only the D-threo enantiomer provides GCS inhibition; use of racemic DL-threo-PDMP dilutes the active component and introduces an enantiomer (L-threo) with opposing stimulatory effects on GSL biosynthesis.
- [1] Inokuchi J. Inhibitors of Glycosphingolipid Biosynthesis. GlycoWord / Glycolipid-A06. Japan Consortium for Glycobiology and Glycotechnology. View Source
